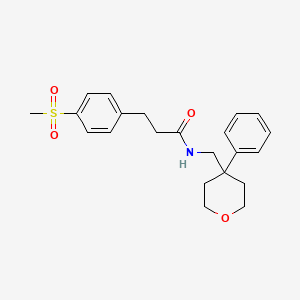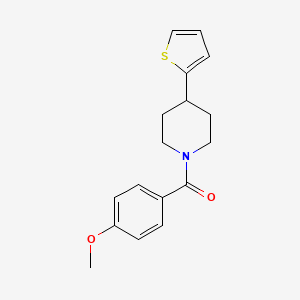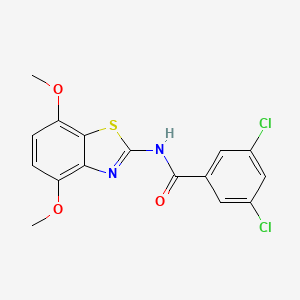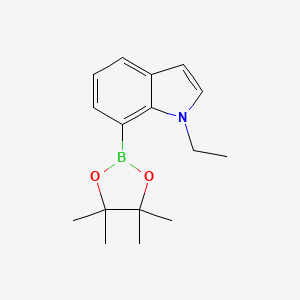
1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group is a 1,3,2-dioxaborolane group, which is a type of organoborane .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, while the 1,3,2-dioxaborolane group is a type of organoborane, which are known for their unique geometric and electronic properties .Applications De Recherche Scientifique
Synthetic Chemistry and Chemical Properties
Synthesis and Characterization : The compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are synthesized via electrophilic substitution reaction, highlighting the compound's utility in creating new materials with potential applications in imaging and sensing technologies (Shen You-min, 2014).
Chemical Reactions and Modifications : Another study discusses the reactions of similar indole derivatives, providing insights into the chemical behavior and the potential for creating diverse chemical structures for various applications (Takushi Kurihara et al., 1980).
Biological Applications
- Vesicle Formation and Membrane Interaction : Research into indole derivatives' ability to form stable vesicles suggests possible applications in understanding membrane protein interactions and designing new delivery systems. This study could provide evidence for tryptophan's role as a membrane anchor in proteins, indicating the structural relevance of indole derivatives in biological systems (Ernesto Abel et al., 2000).
Material Science and Electronics
- Electrochromic Materials : A study on poly(5,7-bis(2-(3,4-ethylenedioxy)thienyl)-indole) demonstrates its potential in electrochromic devices. This research highlights the compound's role in developing materials with applications in smart windows, displays, and other electrochromic technologies (Xiaoyan Yang et al., 2017).
Enzyme Inhibition and Drug Discovery
- Urease Inhibition : Indole-based scaffolds have shown potent inhibitory activity against the urease enzyme, suggesting applications in drug discovery, especially for treatments targeting bacterial infections that involve urease activity. This research demonstrates the compound's potential in creating novel therapeutic agents (M. Nazir et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit bet protein function by binding to bromodomains .
Mode of Action
Bromodomain inhibitors typically work by binding to the acetyl-lysine recognition pocket within the bromodomains, preventing the interaction of bet proteins with acetylated histones and transcription factors .
Biochemical Pathways
The inhibition of BET proteins can affect various biochemical pathways. BET proteins are known to regulate gene expression, and their inhibition can lead to changes in the transcriptional landscape of the cell . The exact pathways affected by this compound would depend on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. In general, bromodomain inhibitors can alter gene expression patterns, potentially leading to changes in cellular function and phenotype .
Propriétés
IUPAC Name |
1-ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-6-18-11-10-12-8-7-9-13(14(12)18)17-19-15(2,3)16(4,5)20-17/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGJRAAQHCIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


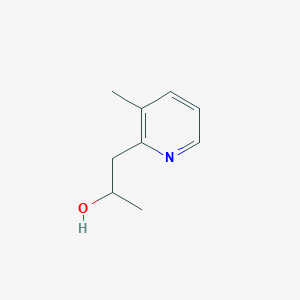
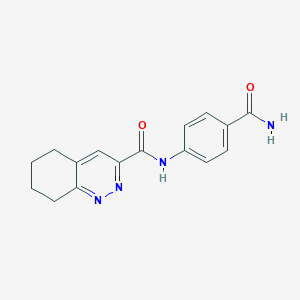
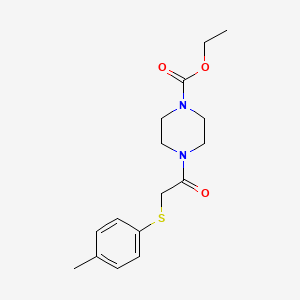

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)
![3-chloro-4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2854479.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
